4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline
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Overview
Description
4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the acrylaldehyde intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with 4-chloroaniline under acidic conditions to form the acrylaldehyde intermediate.
Oxime formation: The acrylaldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.
Methylation: The final step involves the methylation of the oxime group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for more complex organic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde
- 3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylonitrile
- 3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylic acid
Uniqueness
4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline is unique due to the presence of the oxime group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where oxime functionality is required.
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)imino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyprop-1-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3N3O/c1-25-24-8-10(7-22-13-4-2-12(17)3-5-13)15-14(18)6-11(9-23-15)16(19,20)21/h2-9,24H,1H3/b10-8+,22-7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVVJUWORKPIZ-IUAJGUFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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